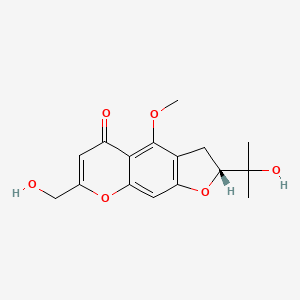![molecular formula C14H11N3O6 B11933006 3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide](/img/structure/B11933006.png)
3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide is a complex organic compound characterized by its multiple hydroxyl groups and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide typically involves the condensation of 3,5-dihydroxybenzamide with 4-hydroxy-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the Schiff base linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ethers, esters, and other substituted products.
Scientific Research Applications
3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,5-dihydroxybenzamide: Lacks the nitrophenyl group, making it less complex.
4-hydroxy-3-nitrobenzaldehyde: Contains the nitrophenyl group but lacks the benzamide moiety.
Schiff bases: A broad class of compounds with similar structural features.
Uniqueness
3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide is unique due to its combination of hydroxyl, nitro, and benzamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11N3O6 |
|---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O6/c18-10-4-9(5-11(19)6-10)14(21)16-15-7-8-1-2-13(20)12(3-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7- |
InChI Key |
MCGROFKAAXXTBN-CHHVJCJISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N\NC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)

![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)

![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)



![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)
